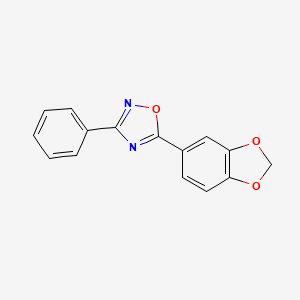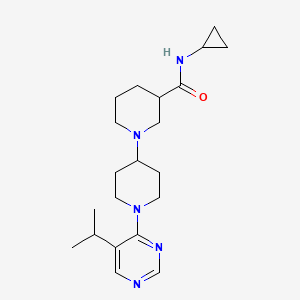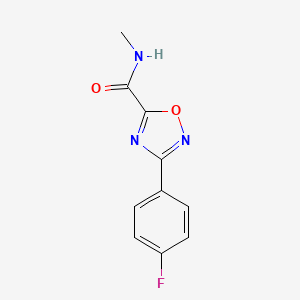
5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole is not fully understood. However, studies suggest that it may exert its therapeutic effects by modulating various cellular signaling pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Moreover, it has been reported to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Studies have reported that this compound exhibits various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Moreover, this compound has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a potential candidate for drug development. Moreover, this compound has been reported to have low toxicity, making it a safe option for preclinical studies. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the research of 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Moreover, this compound may have potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Furthermore, future studies may investigate the synergistic effects of this compound with other drugs, which may enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of 5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid hydrazide with phenyl isocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 1,3-benzodioxole-5-carboxylic acid with thionyl chloride to form the acid chloride, which is then reacted with phenyl hydrazine to form the desired oxadiazole.
Aplicaciones Científicas De Investigación
5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential anticancer activity by inducing apoptosis in cancer cells. Moreover, this compound has been studied for its neuroprotective effects and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-2-4-10(5-3-1)14-16-15(20-17-14)11-6-7-12-13(8-11)19-9-18-12/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXQDONPMWOHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6-amine](/img/structure/B5334573.png)

![N-(2,3-dimethylphenyl)-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5334581.png)

![4-[4-(2-pyrimidinyloxy)benzoyl]morpholine](/img/structure/B5334597.png)

![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-1-methyl-4-(tetrahydrofuran-3-ylmethyl)-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5334606.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5334614.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5334638.png)
![9-[4-(dimethylamino)benzylidene]-2,5,7-trinitro-9H-fluorene-4-carboxylic acid](/img/structure/B5334644.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]azocane](/img/structure/B5334648.png)
![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5334653.png)
![N-(5-methylisoxazol-3-yl)-2-oxo-2-[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5334668.png)
